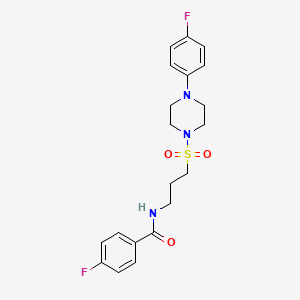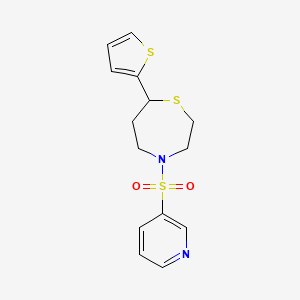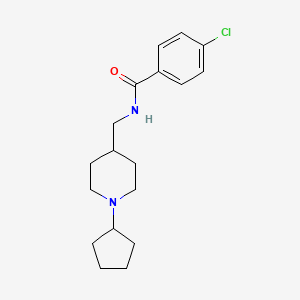![molecular formula C22H22FN5OS B2956888 5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-52-7](/img/structure/B2956888.png)
5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is a derivative of thiazolo[3,2-b][1,2,4]triazol, which is a heterocyclic compound . The molecule contains a piperazine ring, which is a common structural motif found in pharmaceuticals .
Scientific Research Applications
Cell Surface Biotinylation
Research indicates that related compounds are used in cell surface biotinylation and internalization assays, which are crucial in understanding cell surface proteins’ behavior and function .
Anticancer Agents
Compounds with similar structures have been synthesized and evaluated for their anticancer properties in vitro. This suggests that our compound of interest may also hold promise as an anticancer agent, given its structural features .
ENT Inhibitors
Related research shows that certain compounds are inhibitors of equilibrative nucleoside transporters (ENTs), with selectivity towards ENT2 over ENT1. This implies potential applications in modulating nucleoside transport processes, which can be significant in various physiological and pathological conditions .
Biological Activity Studies
The compound’s relation to 1,2,4-triazolethiones indicates a range of biological activities, including possible applications in synthesizing other biologically active molecules or as intermediates in pharmaceutical development .
Future Directions
properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-6-8-16(9-7-15)19(20-21(29)28-22(30-20)24-14-25-28)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,14,19,29H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHRBHJVUCPEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)




![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)
![2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2956816.png)



![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2956823.png)


